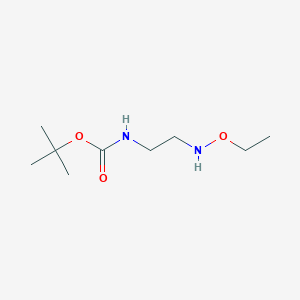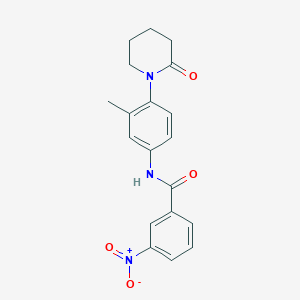![molecular formula C18H18N4O2 B2428926 1-(3,4-dimethylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea CAS No. 899952-55-7](/img/structure/B2428926.png)
1-(3,4-dimethylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea, also known as PHA-848125, is a small molecule inhibitor that has shown potential as an anticancer agent in preclinical studies. This compound was first synthesized by Pfizer and has since been the subject of numerous scientific investigations. In
Aplicaciones Científicas De Investigación
Organic Chemistry and Compound Synthesis
1,2-Oxazines, 1,2-benzoxazines, and related compounds have been reviewed, highlighting synthesis methods involving urea derivatives. This includes the dehydration of dihydro-oxazines obtained from cyclization processes using urea, showcasing the utility of urea derivatives in organic synthesis and chemical reactions (M. Sainsbury, 1991).
Biosensors
The development of urea biosensors to detect and quantify urea concentration is a significant area of research. These biosensors employ enzymes like urease as bioreceptor elements and are critical for diagnosing various health conditions related to abnormal urea levels, showcasing the biomedical applications of urea derivatives (S. Botewad et al., 2021).
Organic Carbonates Synthesis
Research on the synthesis of organic carbonates from alcoholysis of urea provides insights into creating green compounds with a wide range of applications, including monomers, polymers, and fuel additives. This area of study emphasizes the role of urea derivatives in developing sustainable chemical processes and materials (K. Shukla & V. Srivastava, 2017).
Electrochemical Technology
The use of urea derivatives in electrochemical surface finishing and energy storage technologies highlights their role in advancing electrochemical methods and materials, particularly in the context of room-temperature ionic liquids (T. Tsuda et al., 2017).
Agriculture
Ureaform as a slow-release fertilizer is discussed, emphasizing its role in improving fertility management and reducing pollution of drainage waters. This application underscores the agricultural importance of urea derivatives in enhancing nutrient management and environmental sustainability (A. Alexander & H. Helm, 1990).
Drug Design
The hydrogen bonding capabilities of ureas make them significant in drug design, modulating selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This application demonstrates the medicinal chemistry relevance of urea derivatives in developing therapeutic agents (A. Jagtap et al., 2017).
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-11-7-8-13(9-12(11)2)20-18(24)19-10-16-14-5-3-4-6-15(14)17(23)22-21-16/h3-9H,10H2,1-2H3,(H,22,23)(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJRJKXPJXPCNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=NNC(=O)C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-(2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B2428844.png)






![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide](/img/structure/B2428855.png)

![4-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide](/img/structure/B2428861.png)

![4-[(1,3-Dioxoisoindol-2-yl)methyl]benzonitrile](/img/structure/B2428863.png)

![11-(3,4-Dimethylphenyl)-5-{[(3-methoxyphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2428866.png)